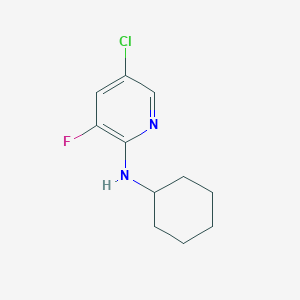

5-Chloro-2-cyclohexylamino-3-fluoropyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-N-cyclohexyl-3-fluoropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClFN2/c12-8-6-10(13)11(14-7-8)15-9-4-2-1-3-5-9/h6-7,9H,1-5H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEAIMLCKTCIVPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=C(C=C(C=N2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674405 | |

| Record name | 5-Chloro-N-cyclohexyl-3-fluoropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020253-24-0 | |

| Record name | 5-Chloro-N-cyclohexyl-3-fluoro-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1020253-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-N-cyclohexyl-3-fluoropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Chloro-2-cyclohexylamino-3-fluoropyridine

This guide provides a comprehensive overview of a viable synthetic route for 5-Chloro-2-cyclohexylamino-3-fluoropyridine, a substituted pyridine derivative of interest to researchers and professionals in drug development. The synthesis is presented with a focus on the underlying chemical principles, detailed experimental protocols, and the rationale behind the strategic choices in this multi-step process.

Introduction

Substituted pyridines are a cornerstone in medicinal chemistry, forming the core of numerous pharmaceutical agents. The specific substitution pattern of this compound, featuring a halogen-rich pyridine ring coupled with a bulky lipophilic cyclohexylamino group, makes it a valuable scaffold for exploring new chemical space in drug discovery. This guide delineates a logical and efficient pathway for its synthesis, starting from commercially available precursors. The strategic introduction of substituents is key to achieving the desired product with good yield and purity.

Retrosynthetic Analysis and Strategy

A retrosynthetic analysis of the target molecule suggests a convergent synthesis. The key disconnection is the C-N bond formed between the pyridine ring and the cyclohexylamine. This points to a nucleophilic aromatic substitution (SNAr) as the final key step. The precursor for this reaction would be a suitably activated pyridine ring, such as 2,5-dichloro-3-fluoropyridine, and cyclohexylamine.

The overall synthetic strategy will therefore be:

-

Synthesis of the key intermediate: Preparation of a di- or tri-substituted pyridine with the necessary chloro and fluoro substituents.

-

Nucleophilic Aromatic Substitution: The selective reaction of the intermediate with cyclohexylamine to yield the final product.

This approach allows for the late-stage introduction of the cyclohexylamino group, which is advantageous for creating analogues for structure-activity relationship (SAR) studies.

Synthesis Pathway Overview

The following diagram illustrates the proposed synthetic route for this compound.

Caption: Generalized mechanism of the SNAr reaction.

Experimental Protocols

Protocol 1: Synthesis of 5-Chloro-2,3-difluoropyridine

[1] Materials:

-

2,3,5-Trichloropyridine

-

Cesium fluoride (CsF)

-

Potassium fluoride (KF)

-

Sulfolane

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add 2,3,5-trichloropyridine.

-

Add sulfolane and dimethyl sulfoxide as the solvent system.

-

Add a mixture of cesium fluoride and potassium fluoride as the fluorinating agent.

-

Heat the reaction mixture to 145 °C and maintain for 17 hours.

-

Increase the temperature to 190 °C and maintain for an additional 19 hours.

-

Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation or column chromatography to obtain pure 5-Chloro-2,3-difluoropyridine.

Protocol 2: Synthesis of this compound

Materials:

-

5-Chloro-2,3-difluoropyridine

-

Cyclohexylamine

-

A suitable aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Dioxane)

-

A non-nucleophilic base (e.g., Triethylamine or Diisopropylethylamine)

Procedure:

-

In a round-bottom flask, dissolve 5-Chloro-2,3-difluoropyridine in the chosen aprotic solvent.

-

Add cyclohexylamine (typically 1.1 to 1.5 equivalents).

-

Add the non-nucleophilic base (to scavenge the HF formed during the reaction).

-

Heat the reaction mixture to a suitable temperature (e.g., 80-120 °C) and stir for several hours.

-

Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Data Summary

The following table summarizes the key parameters for the synthesis.

| Step | Reactants | Key Reagents | Solvent(s) | Temperature (°C) | Typical Yield (%) |

| Halex Reaction | 2,3,5-Trichloropyridine | CsF, KF | Sulfolane, DMSO | 145 then 190 | >90 [1] |

| SNAr Reaction | 5-Chloro-2,3-difluoropyridine, Cyclohexylamine | Triethylamine | DMF or Dioxane | 80-120 | 70-90 (Estimated) |

Conclusion

The synthesis of this compound can be effectively achieved through a well-defined, multi-step sequence. The key to this synthesis is the preparation of the 5-Chloro-2,3-difluoropyridine intermediate, followed by a regioselective nucleophilic aromatic substitution with cyclohexylamine. The protocols provided in this guide are based on established chemical principles and offer a robust starting point for researchers. Optimization of reaction conditions, particularly for the final SNAr step, may be necessary to maximize yield and purity depending on the scale of the synthesis. This synthetic route provides a reliable method for accessing this and related substituted pyridines for further investigation in drug discovery and development programs.

References

- CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google P

-

Synthesis of 2-amino-5-fluoropyridine - ResearchGate. [Link]

- CN102584689A - Preparing method of 2-chloro-3-fluoropyridine - Google P

- CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine - Google P

- US3985759A - Process for preparing 2-amino-5-chloropyridine - Google P

-

Process for the preparation of fluorinated pyridines - European Patent Office - EP 0192287 A2. [Link]

-

Organic Syntheses Procedure. [Link]

-

2-Chloro-5-fluoropyridin-3-amine | C5H4ClFN2 | CID 44754868 - PubChem. [Link]

-

Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine - PubMed. [Link]

-

An efficient synthesis of 2-amino-5-chloro-3-pyridinecarbox-aldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde - ResearchGate. [Link]

-

Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids - Semantic Scholar. [Link]

-

Concerted Nucleophilic Aromatic Substitutions - PMC - NIH. [Link]

-

Directed nucleophilic aromatic substitution reaction - RSC Publishing. [Link]

-

Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - MDPI. [Link]

-

2-Amino-5-chloro-3-fluoropyridine (97%) - Amerigo Scientific. [Link]

-

Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH. [Link]

Sources

Physicochemical properties of 5-Chloro-2-cyclohexylamino-3-fluoropyridine

An In-Depth Technical Guide to the Physicochemical Properties of 5-Chloro-2-cyclohexylamino-3-fluoropyridine

Executive Summary

This technical guide provides a comprehensive analysis of the physicochemical properties of this compound, a halogenated aminopyridine derivative of significant interest in modern medicinal chemistry. As a Senior Application Scientist, this document is structured to deliver not just raw data, but also the field-proven insights and experimental causality essential for researchers, chemists, and drug development professionals. We delve into the compound's chemical identity, its core physicochemical parameters, detailed experimental protocols for their validation, and the strategic implications of these properties in the context of drug discovery, particularly its classification as a protein degrader building block.[1] The guide emphasizes the interplay between the compound's structural features—the pyridine core, the lipophilic cyclohexyl group, and the electron-withdrawing chloro and fluoro substituents—and their collective impact on properties such as lipophilicity, solubility, and basicity.

Introduction: The Strategic Role of Halogenated Pyridines in Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, present in numerous approved therapeutic agents. Its utility stems from its ability to engage in hydrogen bonding, its aromatic nature, and its capacity for extensive functionalization. The strategic introduction of halogen atoms, such as chlorine and fluorine, is a well-established tactic to fine-tune a molecule's pharmacological profile.[2]

-

Fluorine is often incorporated to block metabolic oxidation sites, enhance binding affinity through unique electronic interactions, and modulate pKa, thereby improving cell permeability and oral bioavailability.

-

Chlorine can increase lipophilicity, fill hydrophobic pockets in target proteins, and serve as a reactive handle for further synthetic elaboration.[2]

This compound emerges from this chemical space as a highly functionalized building block. The combination of a chloro and a fluoro group on the pyridine ring, along with a secondary cyclohexylamino substituent, creates a molecule with a finely balanced set of properties poised for application in sophisticated drug design, such as the development of targeted protein degraders and other complex therapeutic agents.[1][3] This guide serves to characterize these foundational properties, providing the necessary data and methodologies to effectively utilize this compound in research and development settings.

Chemical and Physical Identity

The fundamental identity of a compound is the bedrock of all subsequent experimental work. The key identifiers and properties for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | 5-chloro-N-cyclohexyl-3-fluoropyridin-2-amine | Inferred |

| CAS Number | 1020253-24-0 | [1] |

| Molecular Formula | C₁₁H₁₄ClFN₂ | [1] |

| Molecular Weight | 228.70 g/mol | [1] |

| PubChem CID | 46738754 | [1] |

| InChI | InChI=1S/C11H14ClFN2/c12-8-6-10(13)11(14-7-8)15-9-4-2-1-3-5-9/h6-7,9H,1-5H2,(H,14,15) | [1] |

| Canonical SMILES | C1CCC(CC1)NC2=C(C=C(C=N2)Cl)F | Inferred |

| Purity (Typical) | ≥98% | [1] |

Core Physicochemical Properties: A Quantitative Overview

Physicochemical properties are critical predictors of a compound's behavior in biological systems, influencing everything from formulation to pharmacokinetics. The table below summarizes the key parameters for this compound.

| Parameter | Value | Rationale & Significance |

| Melting Point | Not Experimentally Determined in Literature. | Defines purity, solid-state stability, and influences dissolution rate. See Protocol 5.5. |

| Boiling Point | Not Experimentally Determined in Literature. | Relevant for purification (distillation) and assessing thermal stability. |

| Aqueous Solubility | Not Experimentally Determined in Literature. | Crucial for bioavailability and formulation. The molecule's lipophilic nature suggests low aqueous solubility. See Protocol 5.3. |

| Lipophilicity (LogP) | Not Experimentally Determined in Literature. | Governs membrane permeability, plasma protein binding, and metabolic clearance. Essential for ADME profiling. See Protocol 5.2. |

| pKa | Not Experimentally Determined in Literature. | Determines the ionization state at physiological pH, impacting solubility, permeability, and target binding. See Protocol 5.4. |

Experimental Determination of Key Physicochemical Parameters

The trustworthiness of any research program relies on the robust, in-house validation of key compound properties. The following protocols are provided as self-validating systems for determining the critical physicochemical parameters of this compound.

Rationale for Parameter Selection

The chosen parameters—LogP, solubility, and pKa—form the "three pillars" of early-stage drug developability assessment. They directly inform computational models for ADME (Absorption, Distribution, Metabolism, and Excretion) and provide the foundational data needed for designing relevant biological assays and formulating dosing vehicles.

Lipophilicity: Octanol-Water Partition Coefficient (LogP)

Expertise & Experience: The LogP value is a cornerstone of medicinal chemistry, most famously incorporated into Lipinski's Rule of 5, which suggests a LogP < 5 for oral drug candidates.[4] A value around 2 is often considered optimal for CNS penetration.[4] The Shake-Flask method (OECD Guideline 107) remains the gold standard for its direct and unambiguous measurement.

Experimental Protocol: Shake-Flask Method for LogP Determination

-

Preparation: Prepare a stock solution of this compound in n-octanol (e.g., 1 mg/mL). The n-octanol and water used must be mutually saturated beforehand by stirring them together for 24 hours and allowing the phases to separate.

-

Partitioning: In a glass vial, combine 5 mL of the saturated n-octanol stock solution with 5 mL of saturated water.

-

Equilibration: Cap the vial and shake vigorously for 1 hour at a constant temperature (e.g., 25°C) to allow for complete partitioning.

-

Phase Separation: Centrifuge the vial (e.g., 2000 x g for 10 minutes) to ensure a clean separation of the octanol and aqueous layers.

-

Quantification: Carefully sample a known volume from both the n-octanol and the aqueous layers. Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5]

-

Calculation: Calculate LogP using the formula: LogP = log₁₀ ( [Concentration in Octanol] / [Concentration in Water] )

-

Validation: The protocol is validated by running a standard compound with a known LogP value (e.g., Toluene) in parallel. The sum of the mass recovered from both phases should be >95% of the initial mass.

Aqueous Solubility

Expertise & Experience: Poor aqueous solubility is a primary cause of failure for drug candidates. It is critical to distinguish between kinetic solubility (relevant for initial high-throughput screens) and thermodynamic solubility (the true equilibrium value, essential for formulation). The protocol below describes the determination of thermodynamic solubility.

Experimental Protocol: Shake-Flask Thermodynamic Solubility

-

Preparation: Add an excess amount of solid this compound to a vial containing a buffered aqueous solution at a physiologically relevant pH (e.g., pH 7.4 phosphate-buffered saline). The excess solid ensures that equilibrium is reached.

-

Equilibration: Seal the vial and agitate at a constant temperature (e.g., 25°C) for at least 24 hours to ensure equilibrium is achieved.

-

Separation: After equilibration, allow the suspension to settle. Filter the solution through a 0.45 µm filter to remove all undissolved solid. The choice of a low-binding filter material (e.g., PVDF) is critical to prevent loss of the analyte.

-

Quantification: Dilute the clear filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated HPLC method against a standard curve.

-

Validation: The presence of solid compound remaining in the vial after the experiment visually confirms that a saturated solution was achieved.

Acidity/Basicity: pKa Determination

Expertise & Experience: The pKa dictates a molecule's charge state. For this compound, the pyridine nitrogen and the secondary amine are the potential basic centers. The electron-withdrawing effects of the adjacent fluoro and chloro atoms will significantly lower the basicity of the pyridine nitrogen compared to unsubstituted pyridine. Potentiometric titration is a robust method for direct pKa measurement.

Experimental Protocol: Potentiometric Titration

-

Preparation: Accurately weigh and dissolve a known amount of the compound in a solvent mixture, typically containing water and a co-solvent like methanol or DMSO to ensure solubility.

-

Titration: Place the solution in a thermostatted vessel and immerse a calibrated pH electrode. Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) while recording the pH after each addition of titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point on the titration curve. Derivative plots (dpH/dV) can be used to accurately determine the equivalence point(s).

-

Validation: Calibrate the pH meter with at least two standard buffers (e.g., pH 4.0 and 7.0) immediately before the experiment.

Thermal Properties: Melting Point Determination

Experimental Protocol: Capillary Method

-

Preparation: Finely powder a small, dry sample of the crystalline material.

-

Loading: Pack a small amount of the powder into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in a calibrated melting point apparatus. Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: Record the temperature range from the point at which the first drop of liquid appears to the point at which the entire sample has melted. A narrow melting range (<2 °C) is indicative of high purity.

Spectroscopic and Analytical Characterization

Structure confirmation and purity assessment are non-negotiable. A combination of spectroscopic techniques is required.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR will confirm the presence of the cyclohexyl and aromatic protons. ¹³C NMR will show the full carbon skeleton. Critically, ¹⁹F NMR is essential to confirm the single fluorine environment.[6][7]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition by providing a highly accurate mass measurement, while the isotopic pattern will clearly indicate the presence of one chlorine atom.[6]

-

High-Performance Liquid Chromatography (HPLC): An HPLC method with UV detection is the standard for determining the purity of the compound, separating it from any starting materials or byproducts.[5]

Synthesis and Chemical Reactivity Insights

While a specific synthesis for this exact molecule is not widely published, a chemically sound and authoritative route can be proposed based on established transformations of polyhalogenated pyridines. The most probable synthesis involves a Nucleophilic Aromatic Substitution (SNAr) reaction.

Proposed Synthetic Route: The reaction would likely involve treating a di-halogenated fluoropyridine precursor, such as 5-bromo-2-chloro-3-fluoropyridine, with cyclohexylamine.[8] Studies on such precursors have shown that amination can be directed with high chemoselectivity. Under palladium catalysis, substitution occurs at the bromide position, whereas under neat, thermal conditions, substitution is preferred at the 2-chloro position.[8] Therefore, heating 2,5-dichloro-3-fluoropyridine with cyclohexylamine would likely yield the desired product via selective displacement of the more activated chlorine at the 2-position.

Implications for Drug Discovery and Development

The physicochemical profile of a molecule dictates its "drug-likeness." The properties of this compound position it as a valuable fragment for library synthesis and lead optimization.

-

Lipophilicity and Size: The cyclohexyl group adds significant lipophilicity and bulk, which can be advantageous for occupying hydrophobic pockets in a target protein. The molecular weight (228.7 g/mol ) is well within the range preferred for fragments and leads.

-

Modulation of Basicity: The fluorine and chlorine atoms decrease the basicity of the pyridine ring, which can prevent unwanted off-target effects associated with highly basic centers and can improve cell permeability by reducing the proportion of the charged species at physiological pH.

-

Metabolic Stability: The fluorine atom can serve as a "metabolic shield," preventing oxidation at the C3 position of the pyridine ring, a common site of metabolism.

The interplay of these properties directly influences the ADME profile, as illustrated in the diagram below.

Safety and Handling

As with any halogenated organic compound, this compound should be handled with appropriate care in a well-ventilated chemical fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required. Researchers should consult the supplier-provided Safety Data Sheet (SDS) for specific handling, storage, and disposal information.

Conclusion

This compound is a strategically designed chemical building block whose value lies in the precise combination of its constituent parts. Its physicochemical properties, characterized by moderate lipophilicity, modulated basicity, and a molecular weight conducive to drug development, make it an attractive tool for medicinal chemists. This guide provides the foundational data and robust experimental frameworks necessary for its effective and reliable application in advancing drug discovery programs. The true potential of this molecule will be realized through its incorporation into novel chemical entities and their subsequent biological evaluation.

References

- BenchChem. (2025). Technical Guide: Physicochemical Properties of 5-Chloro-2-fluoropyridin-3-amine.

- Labsolu. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). 5-Chloro-2-fluoropyridine 97%.

- PubChem. (n.d.). 5-Chloro-2-(3,3-dimethylbutoxy)-3-fluoropyridine.

- PubChem. (n.d.). 2-Chloro-5-fluoropyridin-3-amine.

- Eurochlor. (n.d.). Science Dossier - How chlorine in molecules affects biological activity.

- Benchchem. (2025). Technical Support Center: Synthesis of 5-Chloro-2-fluoropyridin-3-amine.

- Chem-Impex. (n.d.). 5-Chloro-2-fluoropyridine.

- Chem-Impex. (n.d.). 5-Chloro-2-cyano-3-fluoropyridine.

- Gabidullina, L. K., et al. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. NIH.

- Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development.

- Beattie, G. W., et al. (n.d.). Analytical and Pharmacokinetic Studies With 5-chloro-2'-deoxycytidine. PubMed.

- ChemicalBook. (n.d.). 3-Fluoropyridine synthesis.

- Gayo, L. M., et al. (2007). Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. PubMed.

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. eurochlor.org [eurochlor.org]

- 3. chemimpex.com [chemimpex.com]

- 4. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 5. Analytical and pharmacokinetic studies with 5-chloro-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-Fluoropyridine synthesis - chemicalbook [chemicalbook.com]

- 8. Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Chloro-2-cyclohexylamino-3-fluoropyridine: A Technical Guide for Advanced Chemical Research

Introduction: The Strategic Value of Halogenated 2-Aminopyridines in Modern Drug Discovery

In the landscape of medicinal chemistry, the pyridine scaffold is a privileged structure, forming the core of numerous therapeutic agents. The strategic incorporation of halogens, particularly fluorine and chlorine, offers a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[1][2] Fluorine, with its high electronegativity and small size, can enhance metabolic stability, membrane permeability, and binding affinity to biological targets.[3][4] The presence of a chlorine atom provides a versatile handle for further chemical modification through cross-coupling reactions.[5] The 2-aminopyridine motif itself is a common feature in molecules designed to interact with a variety of biological targets.[6][7]

This guide provides a comprehensive technical overview of 5-Chloro-2-cyclohexylamino-3-fluoropyridine (CAS Number: 1020253-24-0), a compound that embodies this strategic design. While specific literature on this exact molecule is emerging, this document synthesizes established principles from related structures to offer insights into its synthesis, physicochemical properties, and potential applications for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

The unique arrangement of substituents on the pyridine ring of this compound dictates its reactivity and potential biological activity.

| Property | Predicted Value/Information | Source/Rationale |

| CAS Number | 1020253-24-0 | [8] |

| Molecular Formula | C₁₁H₁₄ClFN₂ | Calculated |

| Molecular Weight | 228.70 g/mol | Calculated |

| Appearance | Likely a solid at room temperature | Based on similar substituted aminopyridines |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, DMF) | General property of similar organic compounds |

The interplay of the electron-withdrawing fluorine and chlorine atoms with the electron-donating cyclohexylamino group creates a unique electronic profile. The fluorine at the 3-position significantly influences the basicity of the pyridine nitrogen and the adjacent amino group. The chlorine at the 5-position is a key site for synthetic elaboration.

Caption: Chemical structure of this compound.

Synthetic Strategies

The synthesis of this compound can be approached through several established routes for constructing substituted aminopyridines. A plausible and efficient method involves the nucleophilic aromatic substitution (SNAr) on a di- or tri-halogenated pyridine precursor.

Proposed Synthetic Workflow

A likely precursor for the synthesis is 2,5-dichloro-3-fluoropyridine or a related multi-halogenated pyridine. The differential reactivity of the halogen atoms allows for a regioselective substitution.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on known procedures for similar transformations.[9]

-

Fluorination of 2,3,5-trichloropyridine:

-

To a solution of 2,3,5-trichloropyridine in an appropriate high-boiling polar aprotic solvent (e.g., sulfolane), add potassium fluoride (KF) and a phase-transfer catalyst (e.g., tetraphenylphosphonium bromide).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature sufficient to promote selective fluorine exchange, likely in the range of 180-220°C.

-

Monitor the reaction progress by GC-MS or LC-MS until the desired 2,5-dichloro-3-fluoropyridine is formed.

-

Upon completion, cool the reaction mixture and isolate the intermediate by extraction and distillation.

-

-

Amination of 2,5-dichloro-3-fluoropyridine:

-

In a sealed reaction vessel, dissolve 2,5-dichloro-3-fluoropyridine in a suitable solvent such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO).

-

Add cyclohexylamine, typically in excess, and a non-nucleophilic base (e.g., K₂CO₃ or Cs₂CO₃) to scavenge the HCl byproduct.

-

Heat the mixture to a temperature that favors selective substitution at the 2-position, which is activated by the adjacent fluorine atom. This is often in the range of 80-120°C. The C-Cl bond at the 2-position is generally more labile to nucleophilic attack than the C-Cl at the 5-position in such systems.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.

-

Potential Applications in Research and Development

The structural motifs present in this compound suggest its utility as a valuable building block in several areas of drug discovery and materials science.

-

Medicinal Chemistry: Substituted 2-aminopyridines are known to exhibit a wide range of biological activities. For instance, they have been investigated as inhibitors of phosphodiesterase-4 (PDE4) and cyclin-dependent kinases (CDKs).[6][10] The title compound could serve as a key intermediate for the synthesis of novel kinase inhibitors for oncology or anti-inflammatory agents.[10] The cyclohexylamino group can provide favorable interactions within hydrophobic pockets of target proteins, while the halogenated pyridine core allows for further optimization of the structure-activity relationship (SAR).

-

Agrochemicals: The pyridine core is also prevalent in many modern herbicides and pesticides. The specific substitution pattern of this molecule could be explored for the development of new agrochemicals with improved efficacy and environmental profiles.

-

Materials Science: Fluorinated organic molecules are of interest in the development of functional materials, such as organic light-emitting diodes (OLEDs) and liquid crystals, due to their unique electronic and physical properties.

Analytical Characterization

The definitive identification and purity assessment of this compound would rely on a combination of standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show characteristic signals for the cyclohexyl protons and the aromatic protons on the pyridine ring. The coupling patterns would be informative of the substitution pattern.

-

¹³C NMR: Would provide signals for each unique carbon atom in the molecule.

-

¹⁹F NMR: A single resonance would confirm the presence of the fluorine atom, with coupling to adjacent protons.

-

-

Mass Spectrometry (MS): Would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. The isotopic pattern of chlorine would be a key diagnostic feature.

-

Infrared (IR) Spectroscopy: Would show characteristic absorption bands for N-H stretching, C-H stretching (aliphatic and aromatic), and C-F and C-Cl bonds.

Conclusion and Future Outlook

This compound is a strategically designed chemical entity with significant potential as a building block in drug discovery and other areas of chemical research. Its synthesis is achievable through established methodologies for halogenated pyridines. The combination of a fluorinated pyridine core, a reactive chlorine handle, and a bulky lipophilic amine substituent makes it an attractive starting point for the exploration of new chemical space. As research into novel therapeutics and materials continues to evolve, the demand for versatile and precisely functionalized intermediates like this compound is expected to grow.

References

- The Role of Fluorinated Pyridine Derivatives in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpoDSYAH3nu4Ys6x5pCRRBUesohP1jDQGTAhN8RMFmYFLGKKW14ny2hCFGHvtJlUU520HG8ODVvbxTr0wzzW1rGevsmXGGozC2hBIwRou_EKAuaasvw1kWKsdA--cCCb8YYNyCj5CoriOxpQGcC9Z0lP6WTB74KnCiJEondlZlMZFkssS45enMoqmzAA07lC3ntbpIUa-L8d_QYiMQkzJOl9LGQcqz1mey]

- Synthesis of Heavily Substituted 2-Aminopyridines by Displacement of a 6-Methylsulfinyl Group. American Chemical Society. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVNixFd3l_T3MBFdlTyv4mI2dBK3-pWYwbtjMj4Iavyn46Abno94n6HJwO_zgGihroVF8iIsVOwfj-tlBxn18LLUWu8KAku_QIsnfZpLn9yO3C_2DFbZeGeI4LXGOgge2Ej2tes4NS07A=]

- Synthesis of Heavily Substituted 2-Aminopyridines by Displacement of a 6-Methylsulfinyl Group | The Journal of Organic Chemistry. ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8bOwsc73mLHWsZGe_97kqyXnsQPXKVIKn2A9Z5Li3r6hk783QAxCB7ER2U50yC2djRr3PVHjPPJSWVMke0x4AKpG59fiZT3UbTMV43IYkUKYSwAInTA38qgi8MypEdlnN5UTJHw==]

- Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. MDPI. [URL: https://vertexaisearch.cloud.google.

- Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors. Europe PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXafOIis-7fECy6y0AsmSqEiTtmzawP-8NnqIvkyOQPwZiAcsJinqtjXHSBuWZtpM9xi7Y7yl7dCsIXRMrvfN3zdyeZrOxfj4vdASnUqfYiFqz19HL0Xyce1eoeqTBSGIMxYkU]

- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_b--1cM2CYmCFv-oLh3ifnSMKJCtcJx8Egcu5jgkAUw5Lr_98XzmJLMCHhVJII4UdF1iI6e8bQMYyWOxYLzq1C-0De52xGKJ2nQiBAuQ9IKObkAdph7gESIMfln9IaacFuEye7ig0Kkez_Jg=]

- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1h_efzYurqwuAhz3sGU6M0ZUpnrg93-MRanFXPGR3IsZzzfBXOiPmI1aD5kRkdpyJxnWc44rJwGbwiat2BiGMDf1Tqs8Wt8aXVcSmDYs9deFYiC1pym4pSyPLNSIHMKElYXKBzw_60nRD_GC3]

- Chiral Thiourea Catalysts Containing Fluxional Groups: Synthesis of Fluorinated Chiral Building Blocks | Organic Letters. ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyPGzr6X_ZYSOvfB3q4Uu2VH5iO-353SZvm1_6Q9wu0Z7fF8v34i_4Fm8G5_EeRKh__hQ0LZqK_VZ_H_cTkZ3cBnSYcGmpnj96p73uvl4grT9zEdvrS--lfZpoJHQcbM_NUhhKb9wexrMIhLb_8Yw=]

- The role of fluorine in medicinal chemistry. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHr0trZ9_IrkY8l6re1EDqZkJ313QUddE0M-sdHI1SRqZdvkapOwaE2PRBucEWgHO4iUTSSCG5um1w6GVUw9Sc4VEPhK2hZoYpHBy8Ka5qvV5PhezoJdAUhEBLz6mid_mnf_hiw]

- CAS No : 1007-32-5 | Product Name : 1-Phenyl-2-butanone. Pharmaffiliates. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYZ0rs6_9mqW249RiWc9INAWIqI5Ad2RsnUON-ztfcxjQWsiQazpJeM0LqwdfH7E1_fNxpwUqsYWmmr1epMj9GR831g9xH5dEuX_OBZAx1b3nF5g_kXUOVsKQsgyOKd4eAPApm8jpFVeWKaDU2lxLlaNhR6L5QG18e5ypTFGltbiGoQz7_RBFiAauCGw==]

- The role of fluorine in medicinal chemistry | Request PDF. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcXxTvawIyVkNXCXNW1PZtyv4D0ZlCb-CFZjvuNNpDc29sGwKgQjbCog-majYSu0KzUA5RIXuL3N4tKG5lgT_Ax3pcqrd3xkNEMP0lVd7seLaut0SwDTvFxVVQYi7oQepscp_X5b-g2H71lVS2rDc76fA7sfxMcDEj6iU5RH0sTudyals4c-piVagJX0Go1IRWiDQfvKnW]

- Process for preparing 2-amino-5-chloropyridine. Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzrR0pdcQCV9Ib1LTIs95GTjIivR8SU-P-Hij5CByuPuMybgKzrFoxT0IE6iN07SEX46-LncLV9lHT2u6AysZ95kqMPOX0saBoHaFv88JjvXgTfwCHjFEr3yNAh2DzrpcigkpmeDnsCrSR]

- Technical Support Center: Synthesis of 5-Chloro-2-fluoropyridin-3-amine. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5kmVqsOz-Z5HkyGggE8kEG9q7NaalcAjfK3hQgLJxFiwHKThC7Yoqm7Gr5WPPp3H2p0eaY9TQkU6zXTrSA8HRT1hZ0R7Fc6jIJu5yYdn70QQTY4l6Ei0nXnkF3j0WJgsfsHZjwsj5XuMF7nYy-GybE0ICeAmBQfxItDSoNC2nM6GOBx79rbxKhS6kD-bdj2bkgQAo7k6MeBHruPZ7lGw-zQ7g]

- Synthesis method of 2,3-difluoro-5-chloropyridine. Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2OA-myQ2YNtuFFz-UbVczqqDf1FuIRQz7YUK9W08QA6IDObLsBMDIGSct5nHRvzFXhoUUOSY1RK4tDJNpA9cg8TLwpsve-eao9-OSkNIZ-UuW5YCTSJB4R8VJAVyNkudD6PghBxaMVLobsJ8=]

- Mastering Organic Synthesis with 5-Chloro-2-fluoropyridine: A Chemist's Guide. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2nU8t77dyvx-bnLauJMcS--s6LGEByVr-yPVqqco6Fc_s0YWrSpUaYieVR0XK4WW3ljHSQmGAVJqllYWtas_flNryUvsEycCjOfOBfNb9A-jhUGDKRCE7NnSowr6CH5niZn3lrnmfEuN-DQRyM-eJPB_cSAEHD2bw3Qx31-oYRAVlNIMIoEHC3ZIgkUREHF1BYfT9ya1ofRvIkHdPBIaG2q8OeexSSem5XnV28NCv2ejQn8RWEvLXvU5ZjfKKdpoM]

- 2-Amino-5-chloro-3-fluoropyridine | CAS 246847-98-3. Ossila. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOwEvuwbKtNKxg4D4okYqNnyrlSmhSJEtjSyW4FjyYrThxxetDP-tQMJ0JQVUkteD0yGTW5Wc0RmFTETn8MeDJJ7RcVQpItkkrQ4lJBl3JjLeDu8j1Omj5N1ydr9LzxNcRXx9tIG0VpiWNTcvXv45XqDy7RY49bFMob8K2]

Sources

- 1. nbinno.com [nbinno.com]

- 2. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]

- 10. ossila.com [ossila.com]

An In-Depth Technical Guide to 5-chloro-N-cyclohexyl-3-fluoropyridin-2-amine: Synthesis, Characterization, and Therapeutic Potential

Abstract: The substituted pyridine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents. This guide provides a comprehensive technical overview of a specific pyridinamine derivative, 5-chloro-N-cyclohexyl-3-fluoropyridin-2-amine. We delve into its molecular characteristics, a robust synthetic methodology via nucleophilic aromatic substitution, proposed mechanism of action as a potential cyclin-dependent kinase (CDK) inhibitor, and the analytical techniques required for its structural verification and purity assessment. This document is intended for researchers, chemists, and drug development professionals engaged in the discovery of novel small-molecule therapeutics, particularly in the field of oncology.

Introduction: The Prominence of the Pyridine Scaffold

The pyridine ring is a privileged structure in drug discovery, renowned for its ability to engage in a wide range of biological interactions. Its derivatives have demonstrated a vast spectrum of activities, including anticancer, antiviral, and anti-inflammatory properties. The strategic placement of substituents, such as halogens and bulky alkyl groups, allows for the fine-tuning of a molecule's physicochemical properties and target specificity. Halogen atoms, for instance, can modulate lipophilicity, metabolic stability, and binding affinity through halogen bonding. The N-cyclohexyl group provides a bulky, lipophilic moiety that can occupy hydrophobic pockets within target proteins.

This guide focuses on 5-chloro-N-cyclohexyl-3-fluoropyridin-2-amine, a compound of significant interest due to its structural alerts which are common in kinase inhibitors. Specifically, the 2-aminopyridine core is a well-established pharmacophore in the development of cyclin-dependent kinase (CDK) inhibitors, a class of drugs that has shown significant promise in cancer therapy.[1][2][3] This document will serve as a technical resource, elucidating the synthesis, characterization, and potential biological relevance of this molecule.

Molecular Overview and Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a potential drug candidate. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile.

IUPAC Name: 5-chloro-N-cyclohexyl-3-fluoropyridin-2-amine CAS Number: 1020253-24-0 Molecular Formula: C₁₁H₁₄ClFN₂ Molecular Weight: 228.70 g/mol

| Property | Predicted Value | Rationale & Significance |

| Molecular Weight | 228.70 g/mol | Within the range for orally bioavailable drugs (Lipinski's Rule of Five). |

| XLogP3 | ~3.5 - 4.0 | Indicates moderate to high lipophilicity, suggesting good membrane permeability but potentially lower aqueous solubility. This is influenced by the cyclohexyl and chloro substituents. |

| Hydrogen Bond Donors | 1 | The secondary amine group can act as a hydrogen bond donor, crucial for target binding. |

| Hydrogen Bond Acceptors | 2 | The two nitrogen atoms in the pyridine ring can act as hydrogen bond acceptors, contributing to binding interactions. |

| Topological Polar Surface Area (TPSA) | ~38.9 Ų | Suggests good potential for oral bioavailability and cell permeability (typically <140 Ų). |

Table 1: Predicted Physicochemical Properties of 5-chloro-N-cyclohexyl-3-fluoropyridin-2-amine.

Synthesis and Mechanistic Insights

The synthesis of 5-chloro-N-cyclohexyl-3-fluoropyridin-2-amine is most efficiently achieved through a nucleophilic aromatic substitution (SₙAr) reaction. This class of reaction is particularly effective for electron-deficient aromatic rings, such as pyridines bearing electron-withdrawing halogen substituents.[4]

Causality of Experimental Design

The chosen synthetic strategy hinges on the high reactivity of the C2 position in a 2,3-difluoro-5-chloropyridine precursor.

-

Choice of Starting Material: 2,3-Difluoro-5-chloropyridine is an ideal precursor. The fluorine atoms are excellent leaving groups for SₙAr reactions, and their strong electron-withdrawing nature activates the pyridine ring towards nucleophilic attack.

-

Nucleophile: Cyclohexylamine is a primary amine that serves as the incoming nucleophile.

-

Regioselectivity: The attack of cyclohexylamine is directed to the C2 position. The nitrogen atom in the pyridine ring helps to stabilize the negative charge of the intermediate Meisenheimer complex, particularly when the substitution occurs at the ortho (C2) or para (C4) positions.[4] The fluorine at C2 is more readily displaced than the fluorine at C3.

-

Solvent and Base: A polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is preferred as it can solvate the cation without strongly solvating the amine nucleophile, thus enhancing its nucleophilicity. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is included to quench the HF that is formed during the reaction, driving the equilibrium towards the product.

-

Temperature: Moderate to elevated temperatures (e.g., 80-120 °C) are typically required to provide sufficient activation energy for the reaction to proceed at a reasonable rate.

Experimental Protocol: SₙAr Synthesis

Materials:

-

2,3-Difluoro-5-chloropyridine (1.0 eq)

-

Cyclohexylamine (1.1 eq)

-

Triethylamine (TEA) (1.5 eq)

-

Dimethyl Sulfoxide (DMSO)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of 2,3-difluoro-5-chloropyridine (1.0 eq) in DMSO, add cyclohexylamine (1.1 eq) followed by triethylamine (1.5 eq).

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 5-chloro-N-cyclohexyl-3-fluoropyridin-2-amine.

Synthesis Workflow Diagram

Caption: Synthetic workflow for 5-chloro-N-cyclohexyl-3-fluoropyridin-2-amine.

Proposed Biological Activity and Mechanism of Action

While direct biological data for 5-chloro-N-cyclohexyl-3-fluoropyridin-2-amine is limited, its structural similarity to known kinase inhibitors strongly suggests it may target cyclin-dependent kinases (CDKs).[1][5] CDKs are a family of serine/threonine kinases that are essential for regulating the cell cycle. Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[6]

The Role of CDKs in Cell Cycle Progression

The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. CDKs, in complex with their regulatory partners called cyclins, phosphorylate key substrate proteins to drive the cell through different phases (G1, S, G2, M). For instance, the CDK4/6-Cyclin D complex is critical for the G1 phase progression. It phosphorylates the Retinoblastoma protein (Rb), causing it to release the E2F transcription factor. E2F then activates the transcription of genes necessary for the G1 to S phase transition.[6]

Proposed Mechanism of Inhibition

It is hypothesized that 5-chloro-N-cyclohexyl-3-fluoropyridin-2-amine acts as an ATP-competitive inhibitor of CDKs, such as CDK2 or CDK4/6. The 2-aminopyridine moiety is a common "hinge-binding" motif that forms key hydrogen bonds with the backbone of the kinase's ATP-binding pocket.[7]

-

Hinge Binding: The pyridine nitrogen and the exocyclic amine group are predicted to form two or three hydrogen bonds with the hinge region of the kinase (e.g., with the backbone NH and CO groups of residues like Cys106 in CDK9 or Val101 in CDK6).[8] This interaction mimics the binding of the adenine ring of ATP.

-

Hydrophobic Interactions: The cyclohexyl group is well-positioned to extend into a hydrophobic pocket of the active site, enhancing binding affinity and potentially contributing to selectivity over other kinases.

-

Halogen Interactions: The chlorine and fluorine atoms can further modulate the electronic properties of the pyridine ring and may form specific halogen bonds or other non-covalent interactions within the active site, further stabilizing the inhibitor-enzyme complex.

Signaling Pathway Diagram

Caption: Proposed inhibition of the CDK4/6-Rb pathway by the title compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of a synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Key Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are used to confirm the molecular structure. The proton NMR will show characteristic signals for the cyclohexyl protons and the aromatic protons on the pyridine ring. The fluorine NMR will confirm the presence and environment of the fluorine atom.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition of the molecule. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will be a characteristic feature in the mass spectrum.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the standard method for assessing the purity of the compound.[9][10] A C18 column is typically used with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with an acidic modifier like formic acid or trifluoroacetic acid to improve peak shape.[11]

Protocol: Purity Assessment by RP-HPLC

Instrumentation:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase:

-

A: 0.1% Formic acid in Water

-

B: 0.1% Formic acid in Acetonitrile

Method:

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water. Dilute to a working concentration of ~0.1 mg/mL.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

UV Detection: 254 nm

-

Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

-

-

Analysis: The purity is determined by integrating the peak area of the main component and expressing it as a percentage of the total peak area.

Analytical Workflow Diagram

Caption: Standard analytical workflow for compound characterization and validation.

Safety and Handling

Substituted chlorinated pyridines should be handled with appropriate care in a laboratory setting.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[12]

-

Engineering Controls: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[13][14]

-

First Aid: In case of skin contact, wash immediately with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.[12]

Based on data for similar compounds like 2-amino-5-chloropyridine and 2-chloro-5-fluoropyridin-3-amine, this class of chemicals may be harmful if swallowed and can cause skin, eye, and respiratory irritation.[15][16]

Conclusion

5-chloro-N-cyclohexyl-3-fluoropyridin-2-amine is a promising molecular scaffold with significant potential in drug discovery. Its synthesis is readily achievable via established SₙAr chemistry, and its structure contains key pharmacophoric elements—namely the 2-aminopyridine hinge-binder and a hydrophobic cyclohexyl moiety—that suggest a high likelihood of activity against protein kinases, particularly CDKs. This technical guide provides a foundational framework for its synthesis, characterization, and hypothetical biological application. Further investigation into its biological activity, selectivity profile, and structure-activity relationships is warranted to fully elucidate its therapeutic potential.

References

-

Boffo, S., & Damaraju, V. (2016). Scaffold Hopping Approach to a New Series of Pyridine Derivatives as Potent Inhibitors of CDK2. ChemMedChem. Available at: [Link]

-

Abdel-Maksoud, M. S., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules. Available at: [Link]

-

Zhang, T., et al. (2018). Discovery of novel CDK inhibitors via scaffold hopping from CAN508. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

VanderWel, S. N., et al. (2005). Pyrido[2,3-d]pyrimidin-7-ones as Specific Inhibitors of Cyclin-Dependent Kinase 4. Journal of Medicinal Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Pyridine scaffold‐based CDK‐9 inhibitors. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Why pyridine containing pyrido[2,3-d]pyrimidin-7-ones selectively inhibit CDK4 than CDK2: Insights from molecular dynamics simulation. ResearchGate. Available at: [Link]

- Google Patents. (n.d.). CN105669539A - Preparation method of 2-amino-3-fluoropyridine. Google Patents.

-

National Center for Biotechnology Information. (n.d.). N-Cyclohexylpyridin-2-amine. PubChem. Available at: [Link]

-

Xu, D., et al. (2021). Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation. RSC Medicinal Chemistry. Available at: [Link]

-

Zhang, M., et al. (2022). Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs. Journal of Medicinal Chemistry. Available at: [Link]

-

Tadesse, S., et al. (2021). Development of CDK4/6 Inhibitors: A Five Years Update. Molecules. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine. ResearchGate. Available at: [Link]

-

Anderson, M., et al. (2017). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry. Available at: [Link]

- Google Patents. (n.d.). US20060047124A1 - Process for preparing 2-aminopyridine derivatives. Google Patents.

-

New Jersey Department of Health. (n.d.). Hazard Substance Fact Sheet: Pyridine. NJ.gov. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). N-cyclohexyl-N-methylpyrimidin-2-amine. PubChem. Available at: [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available at: [Link]

-

HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. Available at: [Link]

-

ChemHelp ASAP. (2020). SNAr reactions of pi-deficient aromatic rings. YouTube. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. Available at: [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine. ATSDR. Available at: [Link]

-

Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Chloro-4-amino-5-(cyclohexyl)pyridine. PubChem. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of Cyclohexanamine, N-cyclohexyl- (CAS 101-83-7). Cheméo. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Chloro-5-fluoropyridin-3-amine. PubChem. Available at: [Link]

-

Santos, M. M. M., et al. (2019). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Molecules. Available at: [Link]

-

ChemRxiv. (n.d.). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv. Available at: [Link]

-

ResearchGate. (n.d.). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 2-amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide. PubChem. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Amino-5-chloropyridine. PubChem. Available at: [Link]

Sources

- 1. Scaffold Hopping Approach to a New Series of Pyridine Derivatives as Potent Inhibitors of CDK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. ossila.com [ossila.com]

- 6. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. helixchrom.com [helixchrom.com]

- 11. helixchrom.com [helixchrom.com]

- 12. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 13. nj.gov [nj.gov]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. 2-Chloro-5-fluoropyridin-3-amine | C5H4ClFN2 | CID 44754868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 2-Amino-5-chloropyridine | C5H5ClN2 | CID 66174 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Analysis of 5-Chloro-2-cyclohexylamino-3-fluoropyridine

This guide provides an in-depth, predictive analysis of the spectral data for 5-Chloro-2-cyclohexylamino-3-fluoropyridine (CAS Number: 1020253-24-0). As a key heterocyclic building block in modern medicinal chemistry, a thorough understanding of its structural characterization is paramount for researchers and drug development professionals. While direct experimental spectra for this specific compound are not widely published, this document leverages established spectroscopic principles and extensive data from analogous structures to present a robust, predictive interpretation of its Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra.

Introduction: The Structural Significance of a Multifunctional Pyridine

This compound is a polysubstituted pyridine derivative. Its structure combines several key features that are attractive for pharmaceutical design: a pyridine core, common in bioactive molecules; a secondary amine linkage, providing a hydrogen bond donor and a point for further functionalization; a bulky, lipophilic cyclohexyl group, which can influence binding affinity and pharmacokinetic properties; and two halogen substituents (chloro and fluoro), which modulate the electronic environment of the ring and can serve as metabolic blockers or synthetic handles.

Accurate spectral interpretation is non-negotiable for verifying the identity, purity, and structure of such a molecule during synthesis and development. This guide explains the causality behind the expected spectral features, providing a reliable framework for its characterization.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial fragmentation patterns that offer a "blueprint" of a molecule's composition.

Experimental Protocol: Electron Ionization (EI-MS)

A standard protocol for analyzing a crystalline solid like this compound would involve Electron Ionization (EI).

-

Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a positively charged radical cation, known as the molecular ion (M⁺•).

-

Fragmentation: The high energy of EI causes the molecular ion to be vibrationally excited and unstable, leading it to break apart into smaller, characteristic fragment ions.

-

Analysis & Detection: The positively charged ions (both the molecular ion and fragments) are accelerated, separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole), and detected.

Predicted Mass Spectrum and Fragmentation Analysis

The molecular formula for this compound is C₁₁H₁₃ClFN₂. Its predicted mass spectrum is characterized by a distinct molecular ion peak and several key fragment ions.

Table 1: Predicted Key Ions in the Mass Spectrum

| m/z (Predicted) | Ion Structure/Formula | Interpretation |

| 230 / 232 | [C₁₁H₁₃³⁵ClFN₂]⁺• / [C₁₁H₁₃³⁷ClFN₂]⁺• | Molecular Ion (M⁺•) . The presence of a chlorine atom results in a characteristic M+2 peak with an intensity of approximately one-third that of the M⁺ peak, corresponding to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.[1] |

| 229 / 231 | [M-H]⁺ | Loss of a hydrogen radical, a common fragmentation for amines. |

| 147 / 149 | [C₅H₂³⁵ClFN]⁺• / [C₅H₂³⁷ClFN]⁺• | Base Peak (Predicted) . Formed by α-cleavage, the most characteristic fragmentation pathway for amines, involving the loss of the cyclohexyl radical.[2] This results in a stable, resonance-delocalized aminopyridinium cation. |

| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation, resulting from the cleavage of the C-N bond where the charge is retained by the alkyl fragment. |

| 56 | [C₄H₈]⁺• | A common fragment from the cyclohexyl ring, resulting from the elimination of ethene from the [C₆H₁₂]⁺• ion.[3] |

}

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending of chemical bonds, providing a functional group "fingerprint."

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

For a solid sample, ATR is a convenient and common technique.

-

Instrument Setup: An FTIR spectrometer equipped with an ATR crystal (e.g., diamond or germanium) is used. A background spectrum of the clean, empty crystal is recorded.

-

Sample Application: A small amount of the solid this compound is placed directly onto the ATR crystal.

-

Data Acquisition: A pressure arm is applied to ensure firm contact between the sample and the crystal. The IR beam is directed through the crystal, where it reflects internally and penetrates a short distance into the sample at the points of reflection. The detector measures the attenuated light, and the instrument's software generates the absorbance spectrum.

Predicted IR Absorption Bands

The IR spectrum will be dominated by vibrations from the N-H bond, the aromatic pyridine ring, the aliphatic cyclohexyl group, and the carbon-halogen bonds.

Table 2: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Interpretation |

| ~3350 | N-H Stretch | A single, sharp to medium-intensity peak characteristic of a secondary amine. This distinguishes it from primary amines, which show two peaks (symmetric and asymmetric stretches).[4] |

| 3100–3000 | C-H Stretch (Aromatic) | Weak to medium absorptions from the C-H bonds on the pyridine ring. |

| 2930 & 2850 | C-H Stretch (Aliphatic) | Strong, sharp absorptions corresponding to the asymmetric and symmetric stretching of the C-H bonds in the CH₂ groups of the cyclohexyl ring.[2] |

| 1600–1450 | C=C and C=N Stretches (Ring) | A series of sharp, medium-to-strong bands characteristic of the pyridine ring skeletal vibrations.[5] |

| ~1330–1260 | C-N Stretch (Aryl-Amine) | A medium-to-strong band resulting from the stretching of the bond between the pyridine ring carbon and the amine nitrogen.[4] |

| ~1250–1000 | C-F Stretch | A strong, prominent absorption characteristic of the carbon-fluorine bond. The exact position is influenced by the electronic environment of the aromatic ring. |

| < 800 | C-Cl Stretch | A medium-to-strong absorption in the fingerprint region corresponding to the carbon-chlorine bond. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework and the connectivity of atoms in a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be essential.

Experimental Protocol: Solution-State NMR

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in ~0.6 mL of a deuterated solvent, typically deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

-

Instrument Tuning: The NMR spectrometer (e.g., 400 or 500 MHz) is tuned to the specific nucleus being observed (¹H, ¹³C, or ¹⁹F).

-

Data Acquisition: A series of radiofrequency pulses are applied to the sample, and the resulting signal (Free Induction Decay or FID) is detected. Standard pulse programs are used for each type of experiment.

-

Processing: The FID is converted into a spectrum using a Fourier Transform. The spectrum is then phased, baseline corrected, and referenced to TMS.

}

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will show signals for the two protons on the pyridine ring, the N-H proton, and the eleven protons of the cyclohexyl group.

Table 3: Predicted ¹H NMR Spectral Data (Referenced to TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.8 | d | 1H | H-6 (Pyridine) | Deshielded by the electronegative ring nitrogen and influenced by the adjacent chlorine. Expected to be a doublet due to coupling with H-4. |

| ~7.5 | d | 1H | H-4 (Pyridine) | Less deshielded than H-6. Appears as a doublet due to coupling with H-6. May show additional small long-range coupling to the fluorine atom. |

| ~5.0 | br s | 1H | N-H | The chemical shift is variable and depends on solvent and concentration. The signal is often broad due to quadrupolar relaxation and exchange.[2] |

| ~3.5 | m | 1H | H-1' (Cyclohexyl) | The methine proton on the carbon attached to the nitrogen. It is deshielded by the adjacent nitrogen. The signal will be a complex multiplet due to coupling with adjacent axial and equatorial protons. |

| ~1.0–2.0 | m | 10H | H-2',3',4' (Cyclohexyl) | A complex, overlapping series of multiplets corresponding to the remaining axial and equatorial protons of the cyclohexyl ring.[6][7] |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will display 8 distinct signals: 5 for the pyridine ring carbons and 3 for the chemically non-equivalent carbons of the cyclohexyl group (C1', C2'/C6', C3'/C5', C4').

Table 4: Predicted ¹³C NMR Spectral Data (Referenced to TMS)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~150 (d, ¹JCF ≈ 240 Hz) | C-3 (Pyridine) | Directly attached to the highly electronegative fluorine atom, causing a significant downfield shift and a large one-bond coupling constant (¹JCF). |

| ~148 | C-2 (Pyridine) | Attached to the amino group, shifted downfield. |

| ~140 (d, ³JCF ≈ 5-10 Hz) | C-5 (Pyridine) | Attached to chlorine. Shifted downfield and expected to show a smaller three-bond coupling to the fluorine. |

| ~138 (d, ²JCF ≈ 15-25 Hz) | C-4 (Pyridine) | The C-H carbon adjacent to the C-F carbon. Expected to show a two-bond coupling to fluorine. |

| ~120 | C-6 (Pyridine) | The C-H carbon adjacent to the ring nitrogen. |

| ~52 | C-1' (Cyclohexyl) | The methine carbon attached to nitrogen, deshielded relative to other aliphatic carbons.[8] |

| ~33 | C-2', C-6' (Cyclohexyl) | The two equivalent carbons adjacent to C-1'.[7] |

| ~25-26 | C-3', C-5', C-4' | The remaining cyclohexyl carbons, which are in a more shielded, alkane-like environment. The C4' and C3'/C5' carbons may or may not be resolved.[7] |

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is highly sensitive to the electronic environment. A single signal is expected for the fluorine atom at the 3-position of the pyridine ring.

Table 5: Predicted ¹⁹F NMR Spectral Data (Referenced to CFCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~ -120 to -140 | m | F-3 (Pyridine) | The chemical shift for fluorine on an aromatic ring is highly dependent on the other substituents.[9] For a 3-fluoropyridine, this is a typical range. The signal would likely be a multiplet due to coupling with the aromatic protons (H-4). |

Conclusion

This guide presents a comprehensive, predictive framework for the spectral analysis of this compound. The predicted data, derived from the fundamental principles of spectroscopy and analysis of analogous compounds, highlights the key features expected in its MS, IR, and NMR spectra. The molecular ion peak with its isotopic signature, the characteristic α-cleavage in the mass spectrum, the N-H and C-halogen stretches in the IR spectrum, and the distinct chemical shifts and coupling patterns in the ¹H, ¹³C, and ¹⁹F NMR spectra together provide a robust and self-validating system for the structural confirmation of this important synthetic building block. This document serves as an essential reference for any scientist involved in the synthesis or application of this compound.

References

-

CSIRO Publishing. (n.d.). Spectral and structural studies of 4-aminopyridines substituted at the 4-nitrogen atom. 4-Nitraminopyridine, 4-hydrazinopyridine, and theirions. Australian Journal of Chemistry. Available at: [Link]

-

SpectraBase. (n.d.). 2-Cyclohexylamino-pyridine - Optional[1H NMR] - Chemical Shifts. Available at: [Link]

-

ResearchGate. (n.d.). Fig. 1. a. Chemical shifts of carbon atoms in the 13 C NMR spectra for.... Available at: [Link]

-

Future4200. (n.d.). Chapter 11 - Amines. Available at: [Link]

-

Reddit. (2022). I need some help understanding the mass spec of dimethyl-cyclohexylamine. Available at: [Link]

-

ResearchGate. (n.d.). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Available at: [Link]

-

SpectraBase. (n.d.). 3-Fluoropyridine - Optional[19F NMR] - Chemical Shifts. Available at: [Link]

-

Chemistry LibreTexts. (2024). 24.11: Spectroscopy of Amines. Available at: [Link]

-

CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Available at: [Link]

-

TSI Journals. (n.d.). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. Available at: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). Cyclohexylamine - the NIST WebBook. Available at: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0031404). Available at: [Link]

-

CHIMIA. (n.d.). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. Available at: [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]

-

University of Ottawa. (n.d.). 19Flourine NMR. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). 3-Aminopyridine - the NIST WebBook. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). C6H12 mass spectrum of cyclohexane fragmentation pattern. Available at: [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of 2 (a) and 2/Py (2/pyr (1:2) (b), 2/pyr (1:6) (c),.... Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Amino-5-chloropyridine - NIST WebBook. Available at: [Link]

-

Oakwood Chemical. (n.d.). 5-Chloro-2-cyclopropylamino-3-fluoropyridine, HCl, min 98%, 100 grams. Available at: [Link]

-

PubMed. (2007). Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. Available at: [Link]

Sources

- 1. cdhfinechemical.com [cdhfinechemical.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis and identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. tsijournals.com [tsijournals.com]

- 5. chimia.ch [chimia.ch]

- 6. spectrabase.com [spectrabase.com]

- 7. Cyclohexylamine(108-91-8) 13C NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. alfa-chemistry.com [alfa-chemistry.com]

Whitepaper: 5-Chloro-2-cyclohexylamino-3-fluoropyridine - A Privileged Fragment for Modern Drug Discovery

An In-depth Technical Guide for Drug Discovery Researchers

Abstract: Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to high-throughput screening for identifying high-quality starting points for novel therapeutics.[1][2] This guide provides a detailed technical overview of 5-Chloro-2-cyclohexylamino-3-fluoropyridine, a strategically functionalized heterocyclic compound, as a high-potential fragment for screening campaigns. We will dissect its molecular architecture, outline its synthetic accessibility, and provide field-proven protocols for its application in a typical FBDD workflow, from initial screening to hit-to-lead optimization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced chemical matter to tackle challenging biological targets.

The FBDD Paradigm: Efficiency in Exploring Chemical Space

Fragment-Based Drug Discovery (FBDD) is a rational approach to identifying lead compounds by screening libraries of small, low-molecular-weight molecules, or "fragments."[2] Unlike the large, complex molecules found in traditional High-Throughput Screening (HTS) libraries, fragments (typically <250 Da) can probe a target's binding sites more efficiently.[3] This efficiency stems from a numbers game: the chemical universe of fragments is vastly smaller than that of drug-like molecules, allowing for a more comprehensive exploration of chemical space with a smaller library.[4][5]